rac-methyl (1R,2S,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride
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Overview
Description
rac-methyl (1R,2S,4S)-7-azabicyclo[221]heptane-2-carboxylate hydrochloride is a bicyclic compound with a unique structure that includes a nitrogen atom within the bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-methyl (1R,2S,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as proline derivatives.
Cyclization: The key step involves the cyclization of these derivatives to form the bicyclic structure.
Methylation: The final step involves the methylation of the carboxylate group to form the desired ester.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
rac-methyl (1R,2S,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the bicyclic structure or reduce any oxidized functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce fully saturated bicyclic compounds.
Scientific Research Applications
rac-methyl (1R,2S,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing new pharmaceuticals.
Organic Synthesis: It can be used as a building block in the synthesis of more complex molecules.
Biological Studies: The compound can be used in studies to understand the interactions of bicyclic compounds with biological targets.
Industrial Applications:
Mechanism of Action
The mechanism of action of rac-methyl (1R,2S,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride involves its interaction with molecular targets, typically through binding to specific receptors or enzymes. The bicyclic structure allows for unique interactions with these targets, potentially leading to biological effects such as enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
Similar Compounds
- rac-methyl (1R,2S,3R,4S)-3-aminobicyclo[2.2.1]heptane-2-carboxylate hydrochloride
- rac-(1R,2S,4S)-N-methylbicyclo[2.2.1]heptan-2-amine hydrochloride
Uniqueness
rac-methyl (1R,2S,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride is unique due to the specific positioning of the nitrogen atom within the bicyclic framework, which can influence its reactivity and interactions with biological targets. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties.
Properties
CAS No. |
2187426-89-5 |
---|---|
Molecular Formula |
C8H14ClNO2 |
Molecular Weight |
191.7 |
Purity |
85 |
Origin of Product |
United States |
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